![molecular formula C15H13Cl2O2PS B12897484 Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester CAS No. 866363-66-8](/img/structure/B12897484.png)
Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate: is an organophosphorus compound characterized by the presence of bis(4-chlorophenyl)phosphoryl and ethanethioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate typically involves the reaction of bis(4-chlorophenyl)phosphoryl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chloride atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanethioate group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphoryl and thioate groups.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
Industry:
- Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the ethanethioate group.
Bis(4-chlorophenyl)phosphoryl chloride: Precursor to the target compound, lacks the thioate group.
Uniqueness: S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate is unique due to the presence of both phosphoryl and thioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
866363-66-8 |
|---|---|
Molekularformel |
C15H13Cl2O2PS |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
S-[bis(4-chlorophenyl)phosphorylmethyl] ethanethioate |
InChI |
InChI=1S/C15H13Cl2O2PS/c1-11(18)21-10-20(19,14-6-2-12(16)3-7-14)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NUAQVYPFBCGYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
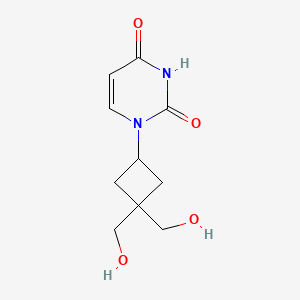
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
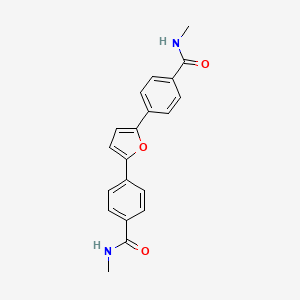


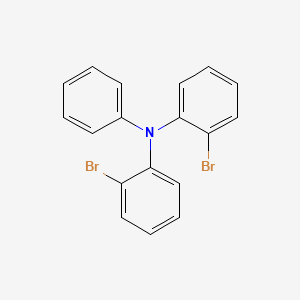
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
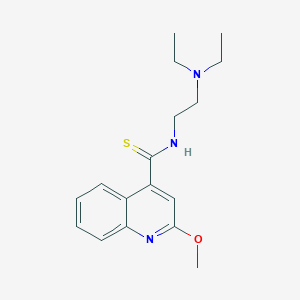

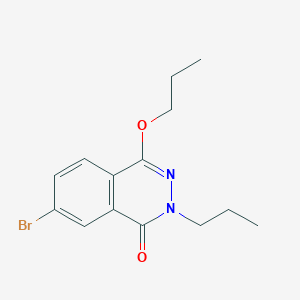
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
